
1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) typically involves the esterification of 1,3-benzodioxole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The amino group is introduced through nitration followed by reduction .
Industrial Production Methods
the general approach would involve large-scale esterification and nitration reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The methylenedioxy group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The amino group can form hydrogen bonds with biological molecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the carboxylic acid and amino groups.
1,3-Benzodioxole-2-carboxylic acid: Similar structure but without the amino and ethyl ester groups.
5-Amino-1,3-benzodioxole: Contains the amino group but lacks the carboxylic acid and ethyl ester groups.
Uniqueness
1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) is unique due to the presence of both the methylenedioxy and amino functional groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
174890-60-9 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
ethyl 5-amino-1,3-benzodioxole-2-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-2-13-9(12)10-14-7-4-3-6(11)5-8(7)15-10/h3-5,10H,2,11H2,1H3 |
InChI-Schlüssel |
HJUURQGUOSQROX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1OC2=C(O1)C=C(C=C2)N |
Kanonische SMILES |
CCOC(=O)C1OC2=C(O1)C=C(C=C2)N |
Synonyme |
1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2h-2,6-Methanofuro[2,3-c]pyridine](/img/structure/B573767.png)
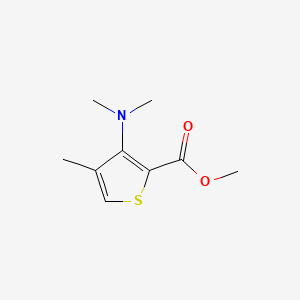
![4H-6,9-Methanofuro[2,3-d][1,2]oxazocine](/img/structure/B573771.png)
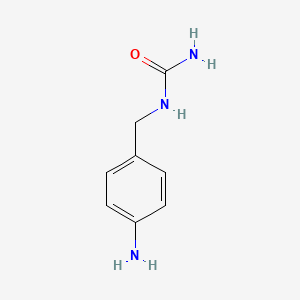
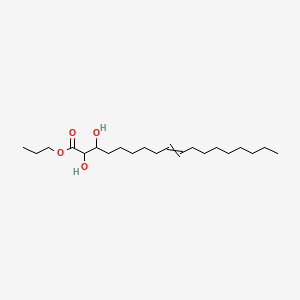
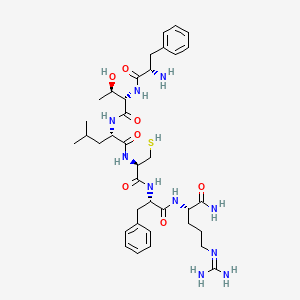

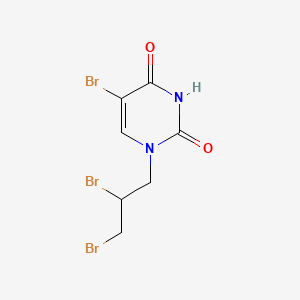
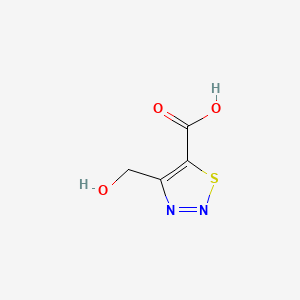
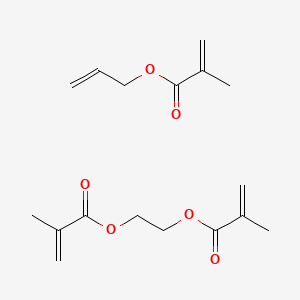
![ACETAMIDE,N-HYDROXY-N-[3-(HYDROXYMETHYL)PHENYL]-](/img/structure/B573787.png)
